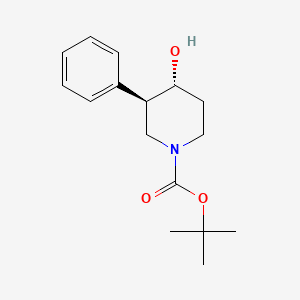
(-)tert-Butyl trans 4-hydroxy-3-phenyl-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate is a compound that features a piperidine ring substituted with a hydroxy group and a phenyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and stability to the molecule
Méthodes De Préparation
The synthesis of tert-butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide in the presence of catalysts.
Attachment of the Phenyl Group: The phenyl group can be introduced through substitution reactions, such as Friedel-Crafts alkylation.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimized reaction conditions and the use of flow microreactor systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
tert-Butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or manganese dioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and acidic or basic catalysts for hydrolysis .
Applications De Recherche Scientifique
tert-Butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the synthesis of pharmaceuticals and fine chemicals, leveraging its stability and reactivity
Mécanisme D'action
The mechanism of action of tert-butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl group can participate in π-π interactions. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m0/s1 |
Clé InChI |
DISTZHMQLVYZLN-UONOGXRCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)

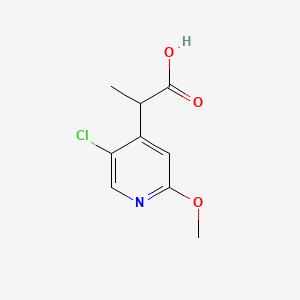
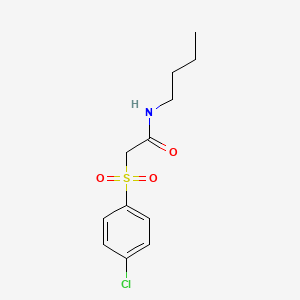
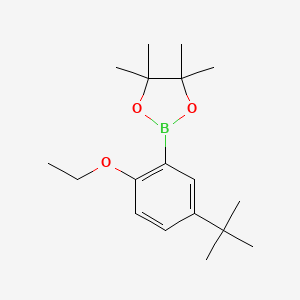
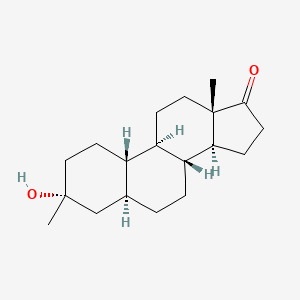

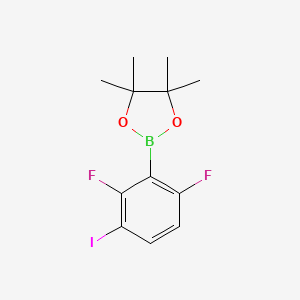
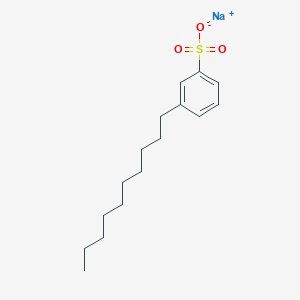
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)
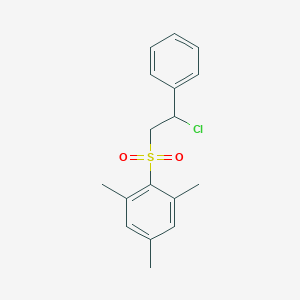

![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
